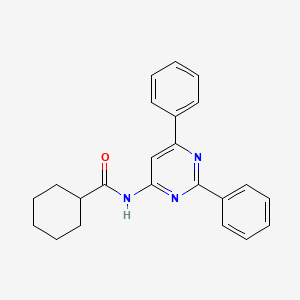
N-(2,6-diphenylpyrimidin-4-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-diphenylpyrimidin-4-yl)cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl groups at positions 2 and 6, and a cyclohexanecarboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diphenylpyrimidin-4-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving benzaldehyde derivatives and urea or thiourea under acidic or basic conditions.
Substitution with Phenyl Groups: The phenyl groups are introduced at positions 2 and 6 of the pyrimidine ring via Friedel-Crafts alkylation or acylation reactions.
Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the reaction of the substituted pyrimidine with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-diphenylpyrimidin-4-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyrimidine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2,6-diphenylpyrimidin-4-yl)cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell proliferation or signaling pathways.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of N-(2,6-diphenylpyrimidin-4-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, it may act as an inhibitor of protein kinases or other enzymes involved in cell cycle regulation.
Comparación Con Compuestos Similares
Similar Compounds
Y-27632: A well-known inhibitor of Rho-associated protein kinases (ROCK), structurally similar to N-(2,6-diphenylpyrimidin-4-yl)cyclohexanecarboxamide.
Y-30141: Another ROCK inhibitor with a similar cyclohexanecarboxamide moiety but different substituents on the pyrimidine ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the cyclohexanecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
820961-53-3 |
|---|---|
Fórmula molecular |
C23H23N3O |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
N-(2,6-diphenylpyrimidin-4-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C23H23N3O/c27-23(19-14-8-3-9-15-19)26-21-16-20(17-10-4-1-5-11-17)24-22(25-21)18-12-6-2-7-13-18/h1-2,4-7,10-13,16,19H,3,8-9,14-15H2,(H,24,25,26,27) |
Clave InChI |
IBKAQSVTVQTIDD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


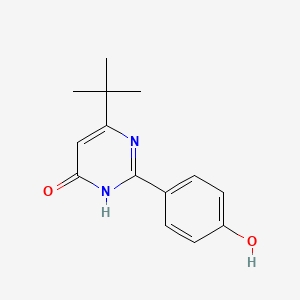

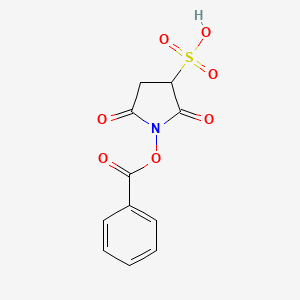

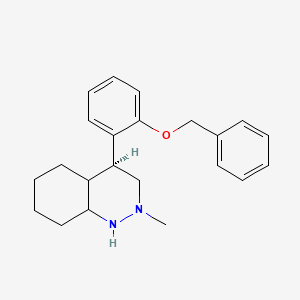
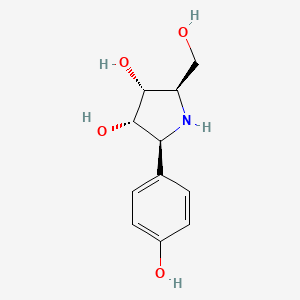

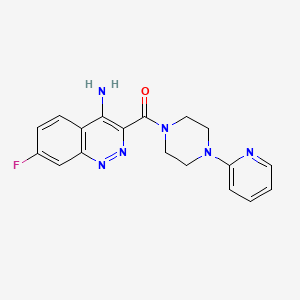
![3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one](/img/structure/B15212259.png)
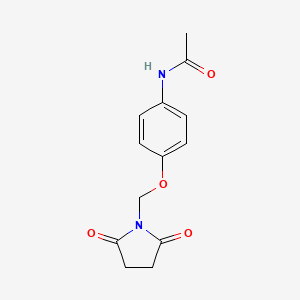
![3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione](/img/structure/B15212272.png)
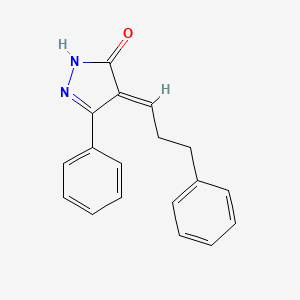

![7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15212294.png)
